

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Cat. No.: B168902

[Get Quote](#)

Technical Guide: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a chiral bridged bicyclic diketone. Its rigid C2-symmetric scaffold makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of novel ligands for catalysis and as a precursor for complex molecular architectures in medicinal chemistry. This document provides a comprehensive overview of the known physical properties and a key synthetic route to this compound.

Core Physical and Chemical Properties

The physical and chemical data for **(1S,4S)-bicyclo[2.2.2]octane-2,5-dione** are summarized in the table below. It is important to note that while some data is available for the specific (1S,4S) enantiomer, other properties are reported for the racemate or the corresponding (1R,4R) enantiomer.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₂	--INVALID-LINK--
Molecular Weight	138.16 g/mol	--INVALID-LINK--
Melting Point	202-206 °C (for (1R,4R)-enantiomer)	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Purity	Min. 95%	--INVALID-LINK--
Optical Activity	[α] _{22/D} -53.0°, c = 0.5 in chloroform (for (1R,4R)-enantiomer)	Sigma-Aldrich
Solubility	Soluble in many organic solvents such as hexane, benzene, and toluene. Very low to negligible solubility in polar solvents like water.	--INVALID-LINK--
Storage Temperature	2-8°C	Sigma-Aldrich

Synthetic Protocol: 1,2-Carbonyl Transposition Route

A key synthetic pathway to optically active **(1S,4S)-bicyclo[2.2.2]octane-2,5-dione** involves a 1,2-carbonyl transposition strategy.^{[1][2]} This method starts from the readily available chiral building block, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. While the detailed step-by-step experimental parameters require consulting the primary literature, the overall synthetic logic is outlined below.

The synthesis commences with the protection of the hydroxyl group of the starting hydroxyketone. This is followed by a sequence of reactions to introduce a second carbonyl group at the adjacent carbon, effectively "transposing" the carbonyl functionality. The final step involves the removal of the protecting group and oxidation to yield the target diketone. This

route is advantageous as it allows for the preparation of the desired enantiomer with high enantiomeric purity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1S,4S)-bicyclo[2.2.2]octane-2,5-dione**.

Spectral Data

Detailed spectral data for the specific (1S,4S) enantiomer is not readily available in aggregated public databases. However, data for the achiral bicyclo[2.2.2]octane-2,5-dione can be found on PubChem, which can serve as a reference.^[3] Researchers are advised to acquire and analyze spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) on their synthesized material for verification.

Safety and Handling

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is classified as harmful if swallowed and causes serious eye damage.^[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [datapdf.com](https://www.datapdf.com) [datapdf.com]

- 3. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1S,4S)-bicyclo[2.2.2]octane-2,5-dione physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168902#1s-4s-bicyclo-2-2-2-octane-2-5-dione-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com